molecular formula C14H12ClN3O3 B5711495 N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide

Cat. No. B5711495
M. Wt: 305.71 g/mol
InChI Key: XKYYUNXPQCERLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide, also known as INH or isoniazid, is a synthetic compound with a molecular formula of C13H14ClN3O2. It is widely used as an antibiotic for the treatment of tuberculosis, a bacterial infection that primarily affects the lungs. INH is a prodrug that is activated by the enzyme catalase-peroxidase, which is present in the mycobacterium tuberculosis bacteria. Once activated, INH inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This ultimately leads to the death of the bacteria.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide involves the inhibition of mycolic acid synthesis in the bacterial cell wall. Mycolic acids are essential components of the bacterial cell wall, and their inhibition leads to the death of the bacteria. This compound is activated by the enzyme catalase-peroxidase, which is present in the mycobacterium tuberculosis bacteria. Once activated, this compound binds to the enzyme enoyl-acyl carrier protein reductase, which is involved in the synthesis of mycolic acids. This ultimately leads to the inhibition of mycolic acid synthesis and the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other mood disorders. This compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the biology of tuberculosis and other bacterial infections. In addition, this compound is relatively inexpensive and widely available, which makes it accessible to researchers. However, there are also limitations to the use of this compound in lab experiments. For example, its antibacterial activity is specific to mycobacterium tuberculosis, which limits its use in the study of other bacterial infections. Furthermore, its mechanism of action is complex and involves multiple enzymes and pathways, which can make it difficult to study in detail.

Future Directions

There are several future directions for research on N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide. One area of interest is the development of new and more effective treatments for tuberculosis, which remains a major global health problem. Researchers are also investigating the potential use of this compound in the treatment of other bacterial infections and certain types of cancer. In addition, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, researchers are exploring the use of this compound in combination with other drugs, such as rifampicin and pyrazinamide, to improve the efficacy of tuberculosis treatment and reduce the risk of drug resistance.

Synthesis Methods

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide can be synthesized through a variety of methods, including the reaction of isonicotinic acid hydrazide with 5-chloro-2-methoxybenzoyl chloride, or the reaction of isonicotinic acid with 5-chloro-2-methoxybenzoyl isocyanate. These methods have been extensively studied and optimized to improve the yield and purity of the final product.

Scientific Research Applications

N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has been extensively studied for its antibacterial properties and its potential use in the treatment of tuberculosis. In addition, this compound has also been investigated for its potential use in the treatment of other bacterial infections, such as leprosy and atypical mycobacterial infections. Furthermore, this compound has been studied for its potential use in the treatment of certain types of cancer, such as ovarian cancer and lung cancer.

properties

IUPAC Name

N'-(5-chloro-2-methoxybenzoyl)pyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-21-12-3-2-10(15)8-11(12)14(20)18-17-13(19)9-4-6-16-7-5-9/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYYUNXPQCERLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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